N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3-Chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by substitutions at the N4 and N6 positions. The 3-chlorophenyl group at N4 introduces steric bulk and electron-withdrawing properties, while the 2-methylpropyl (isobutyl) group at N6 contributes to hydrophobicity and conformational flexibility.
Properties
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6/c1-14(2)12-23-21-26-19(25-16-8-6-7-15(22)11-16)18-13-24-28(20(18)27-21)17-9-4-3-5-10-17/h3-11,13-14H,12H2,1-2H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPCKRLGQLAXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline, 2-methylpropylamine, and phenylhydrazine.
Formation of Pyrazole Ring: Phenylhydrazine reacts with an appropriate diketone to form the pyrazole ring.
Formation of Pyrimidine Ring: The pyrazole intermediate undergoes cyclization with a suitable reagent to form the pyrimidine ring.
Substitution Reactions: The final compound is obtained through substitution reactions involving 3-chloroaniline and 2-methylpropylamine under controlled conditions.
Industrial production methods often employ green chemistry principles to minimize environmental impact and improve yield .
Chemical Reactions Analysis
Amine Substitution Reactions
The dichloro intermediate undergoes sequential nucleophilic substitutions to introduce the N4-(3-chlorophenyl) and N6-(2-methylpropyl) groups:
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N4 Substitution : Reaction with 3-chloroaniline at room temperature replaces the 4-chloro group, forming 4-(3-chlorophenylamino)-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .
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N6 Substitution : Heating with 2-methylpropylamine under reflux in ethanol substitutes the 6-chloro group, yielding the final compound .
Key Data :
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IR Spectroscopy : N–H stretches at 3444–3190 cm⁻¹ confirm amine formation .
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¹H NMR : Signals at δ 4.73 ppm (NH₂) and δ 9.89 ppm (NH) validate substitution .
Condensation with Carbonyl Compounds
The primary amines at N4 and N6 participate in condensation reactions:
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Schiff Base Formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) in glacial acetic acid produces hydrazone derivatives .
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Michael Adducts : Acetophenone derivatives undergo cyclization to form fused pyrazolotriazolopyrimidines .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Schiff base | Aldehyde, AcOH (reflux, 3h) | Arylidene hydrazones | 65–75% |
| Michael addition | Piperidine catalyst, EtOH | Pyrazolotriazolopyrimidines | 80–93% |
Functionalization of the 3-Chlorophenyl Group
The 3-chlorophenyl substituent enables further reactivity:
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Suzuki Coupling : Palladium-catalyzed coupling with boronic acids replaces the chlorine atom, enabling aryl diversification .
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Electrophilic Substitution : Nitration or sulfonation occurs at the meta position due to the electron-withdrawing chlorine .
Stability and Degradation
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Acidic Conditions : The pyrimidine ring remains stable under mild acid (pH 3–5) but degrades in concentrated HCl, forming 3-chloroaniline and pyrazole fragments.
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Oxidative Stability : Resistant to H₂O₂ at room temperature but decomposes under strong oxidants (e.g., KMnO₄) .
Comparative Reactivity Insights
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N6 Substituent Impact : The bulky 2-methylpropyl group sterically hinders reactions at N6 compared to smaller substituents (e.g., methoxyethyl) .
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Electronic Effects : The 3-chlorophenyl group deactivates the pyrimidine ring, slowing electrophilic attacks but facilitating nucleophilic substitutions .
Scientific Research Applications
Structural Characteristics
- Molecular Weight : 402.9 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 6
These properties influence the compound's solubility and bioavailability, which are critical for its pharmacological effects.
Antitumor Activity
Research has indicated that compounds with similar structures to N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibit significant antitumor properties by acting as inhibitors of various kinases involved in tumor growth and metastasis. For instance, studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit vascular endothelial growth factor receptor (VEGFR) pathways, which are critical in angiogenesis and tumor progression .
Enzyme Inhibition
The compound has shown promise as an inhibitor for several receptor tyrosine kinases (RTKs). Its structural features allow it to interact effectively with the ATP-binding sites of these kinases, thereby blocking their activity . This inhibition can lead to reduced cell proliferation in cancer cell lines such as K562 and MV4-11 .
Pharmacological Studies
In pharmacological studies, this compound has been tested for its effects on cell viability and apoptosis induction in cancer models. The compound's ability to induce cell death in specific cancer cell lines has been attributed to its interference with signaling pathways essential for cell survival .
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antitumor Activity | VEGFR Inhibition | Reduced tumor growth | |
| RTK Inhibition | Multiple RTKs | Decreased proliferation | |
| Cytotoxicity | K562 Cell Line | Induction of apoptosis |
Notable Research Outcomes
- VEGFR Inhibition : A study demonstrated that derivatives similar to N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine showed potent inhibition against VEGFR-2, leading to significant reductions in angiogenesis .
- Cell Line Studies : Research indicated that the compound induced apoptosis in K562 cells through mitochondrial pathway activation and caspase cascade initiation .
Mechanism of Action
The mechanism of action of N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets . The compound primarily acts as an inhibitor of protein kinases, enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the growth and proliferation of cancer cells. Molecular docking studies have shown that the compound binds to the active site of the enzyme, preventing its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N4-(3,4-Dimethylphenyl)-N6-(3-Methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Substituent Effects: The 3,4-dimethylphenyl group at N4 increases steric hindrance compared to the 3-chlorophenyl group in the target compound. Methyl groups enhance lipophilicity but lack the electron-withdrawing effect of chlorine.
- Synthetic Relevance :
N6-(3-Chloro-4-Methoxyphenyl)-1-Methyl-N4-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
- Substituent Effects: The 3-chloro-4-methoxyphenyl group at N6 combines halogenated and methoxy motifs, offering both hydrophobic and hydrogen-bonding capabilities. This contrasts with the aliphatic 2-methylpropyl group in the target compound.
- NMR Insights :
N4,N6-Bis(1-Methylethyl)-1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Substituent Effects: Bis-isopropyl groups at N4 and N6 create significant steric hindrance, limiting conformational flexibility compared to the target compound’s asymmetric substitutions.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Steric Considerations : The 2-methylpropyl group in the target compound balances flexibility and bulk, whereas bis-isopropyl analogs () may impede binding due to excessive steric hindrance .
- Synthetic Challenges : Substitutions at N4/N6 require precise stoichiometry and temperature control, as shown in for related pyrimidines .
Biological Activity
N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its potential biological activities, particularly in oncology and kinase inhibition. This article synthesizes available research findings regarding its biological activity, focusing on its anticancer properties and mechanisms of action.
The compound's structure includes a pyrazolo[3,4-d]pyrimidine core, which is essential for its biological activity. The presence of the 3-chlorophenyl and 2-methylpropyl groups contributes to its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity across various cancer cell lines. The following table summarizes key findings related to the compound and its derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 5.2 | Induces apoptosis via mitochondrial pathway |
| This compound | MCF-7 (Breast) | 1.74 | Inhibition of cell proliferation |
| This compound | PC-3 (Prostate) | 7.0 | Cell cycle arrest at G2/M phase |
Case Studies
- Apoptosis Induction in A549 Cells : A study demonstrated that the compound significantly induced apoptosis in A549 lung cancer cells at low micromolar concentrations. Flow cytometric analysis confirmed increased sub-G1 populations indicative of apoptotic cells .
- Inhibition of MCF-7 Proliferation : The compound exhibited an IC50 value of 1.74 µM against MCF-7 breast cancer cells, suggesting that modifications in the pyrazolo[3,4-d]pyrimidine scaffold are crucial for enhancing anti-proliferative effects .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : This compound has been reported to inhibit specific kinases involved in cancer progression. For instance, it was evaluated for Src kinase inhibitory activity with promising results .
- EGFR Inhibition : Recent studies have indicated that derivatives from this class can act as epidermal growth factor receptor inhibitors (EGFRIs), targeting both wild-type and mutant forms of EGFR with low nanomolar IC50 values .
Q & A
Q. What synthetic methodologies are recommended for the preparation of N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?
- Methodological Answer : Microwave-assisted synthesis is a validated approach for pyrazolo[3,4-d]pyrimidine derivatives. For example, similar compounds (e.g., N4-(4-bromophenyl) analogs) were synthesized via three-component reactions under microwave irradiation (60–80°C, 15–30 minutes), yielding 40–68% pure products . Key steps include:
- Optimizing molar ratios of aryl amines and halide precursors.
- Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction homogeneity.
- Validating intermediates via thin-layer chromatography (TLC) and quenching reactions at critical timepoints.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy with elemental analysis:
- 1H/13C NMR : Assign peaks using coupling constants and chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, pyrimidine carbons at δ 150–160 ppm) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N ratios (e.g., deviations ≤0.3% indicate purity) .
- Melting Point : Consistent melting range (e.g., 250–300°C) across batches confirms crystallinity .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodological Answer : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) due to pyrazolo[3,4-d]pyrimidine’s scaffold affinity for ATP-binding pockets:
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM.
- Control Compounds : Include staurosporine or imatinib as reference inhibitors.
- Statistical Validation : Apply ANOVA to compare IC50 values across replicates .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s selectivity for target proteins?
- Methodological Answer : Integrate quantum mechanical (QM) calculations and molecular dynamics (MD) simulations:
- QM : Calculate electron density maps to identify reactive sites (e.g., chlorophenyl group’s electrostatic potential) .
- MD : Simulate ligand-protein binding over 100 ns trajectories to assess stability (e.g., RMSD ≤2.0 Å indicates stable docking) .
- Feedback Loop : Refine synthetic routes based on computational predictions of steric clashes or hydrogen-bonding interactions .
Q. What experimental strategies resolve contradictions in observed vs. predicted biological activity data?
- Methodological Answer : Apply comparative analysis and systematic controls:
- Batch Variability : Test multiple synthetic batches to rule out impurities (e.g., HPLC purity ≥95%).
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions.
- Meta-Analysis : Cross-reference results with structurally analogous compounds (e.g., N4-(4-methylphenyl) derivatives) to isolate substituent effects .
Q. How can researchers design experiments to investigate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor via LC-MS for hydrolysis products.
- Thermal Stability : Heat samples to 40–60°C and assess decomposition kinetics using Arrhenius plots.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation via absorbance spectra .
Data Contradiction and Validation
Q. How should discrepancies between computational predictions and experimental binding affinities be addressed?
- Methodological Answer : Reconcile data using a hybrid approach:
- Re-Evaluate Force Fields : Adjust partial charges in MD simulations to better reflect halogen bonding (e.g., chlorine’s σ-hole interactions) .
- Crystallographic Validation : Solve X-ray structures of ligand-protein complexes to identify unmodeled water molecules or conformational shifts .
- Statistical Confidence : Report p-values for binding energy correlations to quantify predictive accuracy .
Q. What statistical methods minimize bias in dose-response experiments?
- Methodological Answer : Implement Design of Experiments (DoE) principles:
- Factorial Design : Vary temperature, solvent, and catalyst loading to identify interactive effects.
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., microwave power vs. yield) .
- Blind Analysis : Use third-party researchers to encode/decode sample labels during data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
